adrenic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: adrenic acid can be synthesized through the elongation and desaturation of linoleic and arachidonic acids. Testicular microsomes can desaturate and elongate these acids in a manner similar to liver microsomes . The synthetic process involves the conversion of linoleic acid to gamma-linolenic acid and eicosa-8,11,14-trienoic acid to arachidonic acid .

Industrial Production Methods: Industrial production methods for docosa-7,10,13,16-tetraenoic acid typically involve the use of gas chromatography and ionization detectors to separate and identify the methyl esters of the compound . The process includes the addition of unlabeled 22:4 (n-6) and 22:5 (n-6) methyl esters to the total methyl esters, followed by chromatography at 180°C .

Análisis De Reacciones Químicas

Types of Reactions: adrenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is metabolized by cells to produce biologically active products such as dihomoprostaglandins and epoxydocosatrienoic acids .

Common Reagents and Conditions: Common reagents used in the reactions of docosa-7,10,13,16-tetraenoic acid include soluble epoxide hydrolase (sEH) and other enzymes involved in fatty acid metabolism . The conditions for these reactions typically involve physiological temperatures and pH levels.

Major Products: The major products formed from the reactions of docosa-7,10,13,16-tetraenoic acid include dihomoprostaglandins, epoxydocosatrienoic acids, and dihydroxydocosatrienoic acids . These products have various biological activities, including anti-endoplasmic reticulum stress and anti-nociceptive effects .

Aplicaciones Científicas De Investigación

Biomarker for Diseases

Adrenic acid has been identified as a promising biomarker for several diseases:

- Metabolic Disorders : Elevated levels of this compound have been associated with non-alcoholic fatty liver disease (NAFLD), type 2 diabetes mellitus (T2DM), and metabolic syndrome. Its measurement can aid in early diagnosis and monitoring of these conditions .

- Neurodegenerative Diseases : Research indicates a significant correlation between this compound levels and Alzheimer's disease (AD). Its role in neuroinflammation suggests it could be utilized for diagnostic purposes .

- Cardiovascular Diseases : this compound's involvement in endothelial function and vascular regulation positions it as a potential marker for cardiovascular health .

Therapeutic Target

This compound is being explored as a therapeutic target due to its regulatory effects on various physiological processes:

- Regulation of Inflammation : Studies show that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, such as leukotriene B4. This suggests its utility in developing anti-inflammatory therapies .

- Oxidative Stress Management : this compound influences oxidative stress pathways, potentially providing protective effects against oxidative damage in tissues .

- Vascular Function : The metabolites of this compound have been shown to induce vasodilation through potassium channel activation, indicating their potential use in managing hypertension and other vascular disorders .

Case Studies and Research Findings

Several studies have documented the effects of this compound across different conditions:

- Case Study 1 : In a clinical trial involving patients with NAFLD, supplementation with natural products that modulate this compound metabolism resulted in significant improvements in liver function markers and reduced inflammation .

- Case Study 2 : Research on Alzheimer's patients demonstrated that those with higher levels of this compound exhibited slower cognitive decline, supporting its role as a neuroprotective agent .

- Case Study 3 : A study investigating the effects of this compound on endothelial cells revealed that it enhances nitric oxide production, promoting vascular health and suggesting its application in cardiovascular therapies .

Summary Table of Applications

| Application Area | Mechanism/Effect | Research Findings |

|---|---|---|

| Metabolic Disorders | Biomarker for NAFLD, T2DM | Elevated levels correlate with disease progression |

| Neurodegenerative Diseases | Neuroprotective effects | Slower cognitive decline in AD patients |

| Cardiovascular Health | Induces vasodilation via potassium channels | Enhances nitric oxide production in endothelial cells |

| Inflammatory Conditions | Modulates cytokine production | Inhibits leukotriene B4 formation |

Mecanismo De Acción

The mechanism of action of docosa-7,10,13,16-tetraenoic acid involves its metabolism to biologically active products that interact with various molecular targets and pathways. For example, epoxydocosatrienoic acids, which are metabolites of docosa-7,10,13,16-tetraenoic acid, act as endothelium-derived hyperpolarizing factors and have demonstrated anti-endoplasmic reticulum stress and anti-nociceptive activities . These metabolites are hydrolyzed by soluble epoxide hydrolase to dihydroxydocosatrienoic acids, which may play a role in the efficacy of soluble epoxide hydrolase inhibitors .

Comparación Con Compuestos Similares

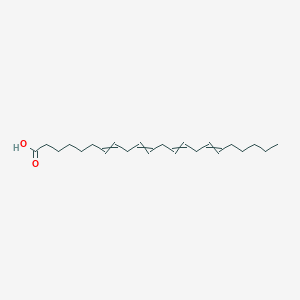

adrenic acid is similar to other polyunsaturated fatty acids, such as arachidonic acid and docosahexaenoic acid. it is unique in its specific structure and biological activities. Unlike arachidonic acid, which has 20 carbon atoms, docosa-7,10,13,16-tetraenoic acid has 22 carbon atoms and four double bonds . Compared to docosahexaenoic acid, which has six double bonds, docosa-7,10,13,16-tetraenoic acid has four double bonds . These structural differences contribute to the distinct biological functions and applications of each compound.

List of Similar Compounds:- Arachidonic acid

- Docosahexaenoic acid

- Eicosapentaenoic acid

- Linoleic acid

- Gamma-linolenic acid

Propiedades

Fórmula molecular |

C22H36O2 |

|---|---|

Peso molecular |

332.5 g/mol |

Nombre IUPAC |

docosa-7,10,13,16-tetraenoic acid |

InChI |

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24) |

Clave InChI |

TWSWSIQAPQLDBP-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |

SMILES canónico |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |

Sinónimos |

7,10,13,16-docosatetraenoic acid adrenic acid adrenic acid, (Z)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.